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Compound of Interest
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Cat. No.: B8551615 Get Quote

Technical Support Center: DNA Recovery
Optimization
This guide provides troubleshooting advice and answers to frequently asked questions

regarding the optimization of sodium acetate and ethanol ratios for efficient DNA recovery.

Troubleshooting Guide
Q1: My DNA pellet is not visible after centrifugation. What should I do?

A1: A lack of a visible pellet can be alarming but may not always mean the DNA is lost,

especially with low concentrations. Here are several factors to consider and steps to take:

Low DNA Concentration: For DNA concentrations below 100 ng/mL, a pellet may not be

visible.[1] Using a carrier, such as linear acrylamide or glycogen, can help visualize the pellet

by co-precipitating with the DNA.[2][3][4]

Incomplete Precipitation: Ensure you have added the correct volumes of sodium acetate and

ethanol. For routine DNA precipitation, a final concentration of 0.3 M sodium acetate is

recommended.[5] This is typically achieved by adding 1/10 volume of a 3 M sodium acetate

(pH 5.2) stock solution.[2][3][6] Following the salt addition, 2 to 2.5 volumes of cold 100%

ethanol should be added.[3][6]
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Centrifugation Issues: The centrifugation step is critical. For effective pelleting, centrifugation

should be carried out at >12,000 x g for at least 15-30 minutes.[2] For very small DNA

fragments or low concentrations, increasing the centrifugation time and speed may improve

recovery.[7] It is also helpful to orient the tubes consistently in the centrifuge so you know

where to expect the pellet.[8]

Careful Supernatant Removal: The pellet can be loose and easily disturbed. Carefully decant

or pipette the supernatant without touching the side of the tube where the pellet is located.[2]

[8]

Q2: My DNA yield is consistently low. How can I improve recovery?

A2: Low DNA yield is a common issue that can be addressed by optimizing several steps in the

precipitation protocol.

Optimize Incubation: While precipitation can occur at room temperature, incubation at low

temperatures (-20°C or -80°C) is often recommended.[5] For low concentration samples or

small nucleic acid fragments (<100 nucleotides), increasing the incubation time to 1 hour or

even overnight can significantly improve yield.[2][4][5][9]

Use a Carrier: Adding an inert carrier like glycogen or linear acrylamide (e.g., 10 µg) can

substantially improve the recovery of small amounts of DNA without interfering with many

downstream applications.[2][3][4]

Ensure Correct Reagent Ratios: Double-check the volumes of your DNA sample, sodium

acetate, and ethanol. A common mistake is miscalculating the 2.5 volumes of ethanol, which

should be calculated after the addition of sodium acetate to the sample.[2]

Check for Nuclease Contamination: If the DNA is degraded, the yield of high-molecular-

weight DNA will be poor. Store DNA samples at -20°C or below and use TE buffer for long-

term storage instead of water to inhibit nuclease activity.[10]

Q3: The A260/A280 ratio of my recovered DNA is below 1.7. What is the cause?

A3: An A260/A280 ratio below the optimal ~1.8 range often indicates contamination with protein

or chaotropic salts.[10]
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Inadequate Washing: The 70% ethanol wash step is crucial for removing residual salts that

can co-precipitate with the DNA.[5] Ensure you perform this wash step thoroughly. A second

wash may be necessary if a large salt pellet is visible.[4][9]

Protein Carryover: If your initial sample had a high protein concentration, some may have

carried over. Consider a protease treatment or phenol-chloroform extraction before

precipitation if protein contamination is suspected.[10]

Salt Co-precipitation: Using incorrect salt concentrations or precipitating at room temperature

when high salt concentrations are present can lead to excessive salt co-precipitation.[11]

Isopropanol, in particular, tends to precipitate more salt than ethanol.[12]

Q4: I accidentally used 70% ethanol for the initial precipitation step instead of 100%. Is my

sample lost?

A4: No, your sample is likely recoverable. The final ethanol concentration for effective DNA

precipitation should be around 70-75%.[12] If you added 70% ethanol instead of 95-100%, the

final ethanol concentration in your sample is too low for efficient precipitation. To fix this, you

can add an appropriate amount of 100% ethanol to bring the final concentration up to the

required range and then proceed with the incubation and centrifugation steps as usual.[12]

Frequently Asked Questions (FAQs)
Q1: What is the precise role of sodium acetate and ethanol in DNA precipitation?

A1: DNA is soluble in water due to the negatively charged phosphate groups on its sugar-

phosphate backbone, which makes it a hydrophilic molecule.[5]

Sodium Acetate: The role of the salt, like sodium acetate, is to provide positive ions (Na+).[5]

[13] These cations neutralize the negative charges on the DNA backbone, making the DNA

molecule less hydrophilic and reducing its solubility in water.[5][11][14]

Ethanol: Water has a high dielectric constant, which hinders the interaction between the Na+

ions and the phosphate groups. Ethanol has a much lower dielectric constant.[5] By adding

ethanol, you reduce the dielectric constant of the solution, which allows the positively

charged sodium ions to effectively shield the negative charges on the DNA, causing the DNA

to aggregate and precipitate out of the solution.[5]
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Q2: What is the optimal ratio of sodium acetate and ethanol to the DNA sample?

A2: The most widely recommended ratio for routine DNA precipitation is:

Sodium Acetate: Add 1/10th of the sample volume of 3 M sodium acetate, pH 5.2, to achieve

a final concentration of 0.3 M.[2][5][6][15]

Ethanol: Add 2 to 2.5 volumes of 95-100% ethanol, based on the volume of the sample after

the sodium acetate has been added.[2][3][6]

Q3: How critical are the incubation time and temperature?

A3: Incubation time and temperature are important variables that can be adjusted based on the

concentration and size of the DNA.

Temperature: While precipitation can occur at room temperature or 4°C, lower temperatures

(-20°C or -80°C) are frequently used to promote the precipitation of dilute or small DNA

fragments.[5][7] However, for routine concentrations, incubation on ice for 15-30 minutes is

often sufficient.[5]

Time: For standard DNA concentrations, a 15-30 minute incubation is generally adequate.[2]

[5] For very low DNA concentrations or fragments smaller than 100 base pairs, extending the

incubation time to one hour or even overnight is recommended to maximize recovery.[2][4][9]

[16]

Q4: Are there alternatives to sodium acetate?

A4: Yes, other salts can be used depending on the specific requirements of the experiment.

Sodium Chloride (NaCl): Used at a final concentration of 0.2 M, it is a good choice for

samples containing SDS, as NaCl helps keep the detergent soluble in ethanol.[1][5]

Ammonium Acetate: Used at a final concentration of 2 M, it is effective for removing dNTPs.

However, it should not be used if the DNA will be used in reactions involving T4

polynucleotide kinase, as ammonium ions inhibit the enzyme.[5]
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Lithium Chloride (LiCl): Often used for RNA precipitation because it is more soluble in

ethanol and less likely to co-precipitate.[5]

Quantitative Data Summary

Reagent/Parameter
Stock
Concentration

Final
Concentration /
Volume

Recommended Use

Sodium Acetate 3 M, pH 5.2 0.3 M (1/10 volume)
Routine DNA

precipitation.[2][5][15]

Ethanol 95-100% 2 - 2.5 volumes
Standard precipitation

of DNA.[3][6]

Isopropanol 100% 0.6 - 0.7 volumes

Precipitating DNA

from large volumes.

[11]

Wash Solution 70% Ethanol
1 - 2 original sample

volumes

Washing the pellet to

remove salts.[2][5]

Incubation Temp. N/A Room Temp to -80°C

Lower temperatures

improve efficiency for

dilute samples.[5][7]

Incubation Time N/A 15 min to Overnight

Longer times increase

yield for small or dilute

DNA.[2][16]

Centrifugation N/A
>12,000 x g for 15-30

min

To pellet the

precipitated DNA.[2]

[11]

Carrier (Glycogen) 5 mg/mL 10-20 µg

To improve recovery

of low-concentration

DNA.[2]

Experimental Protocols
Standard Protocol for DNA Precipitation
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This protocol is for concentrating and purifying DNA from an aqueous solution.

Materials:

DNA sample in aqueous buffer (e.g., TE)

3 M Sodium Acetate, pH 5.2[3]

Ice-cold 100% ethanol[3]

70% ethanol (in sterile water)[3]

Microcentrifuge

Pipettes and tips

Methodology:

Measure the initial volume of your DNA sample in a microcentrifuge tube.[15]

Add 1/10 volume of 3 M sodium acetate (pH 5.2) to the DNA sample. Mix thoroughly by

gentle vortexing or flicking the tube.[2][6][15]

Add 2.5 volumes of ice-cold 100% ethanol. The volume of ethanol is calculated based on the

sample volume after the addition of sodium acetate.[2][3]

Invert the tube several times to mix. A stringy white precipitate of DNA may become visible.

Incubate the mixture to allow the DNA to fully precipitate. For routine samples, incubate on

ice for 15-30 minutes. For dilute samples (<50 ng/µL), incubate at -20°C for at least 1 hour or

overnight for maximum recovery.[2][5][6]

Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[2][3]

Carefully decant or pipette off the supernatant, being careful not to disturb the pellet, which

may be invisible.[2]
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Wash the pellet by adding 500 µL - 1 mL of 70% ethanol. This step removes co-precipitated

salts.[2][15]

Centrifuge again at >12,000 x g for 5-15 minutes at 4°C.[2][11]

Carefully remove all of the 70% ethanol supernatant with a pipette. A brief re-spin can help

collect residual liquid for complete removal.[9]

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make

the DNA difficult to resuspend.[2]

Resuspend the dried DNA pellet in a suitable volume of sterile TE buffer or nuclease-free

water.[6][11]
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Start: DNA Sample
in Aqueous Solution

Step 1: Add Salt
(1/10 vol. 3M Sodium Acetate)

Mix Gently

Step 2: Add Alcohol
(2.5 vols. 100% Ethanol)

Mix by Inversion

Step 3: Incubate
(e.g., -20°C for >1 hr)

Step 4: Centrifuge
(>12,000 x g, 15-30 min)

Step 5: Discard Supernatant

Step 6: Wash Pellet
(Add 70% Ethanol)

Step 7: Centrifuge
(>12,000 x g, 5-15 min)

Step 8: Discard Supernatant

Step 9: Air-Dry Pellet

Step 10: Resuspend DNA
in TE Buffer or Water

End: Purified DNA

Click to download full resolution via product page

Caption: Workflow for DNA precipitation using sodium acetate and ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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